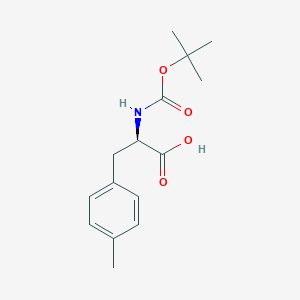

Boc-4-methyl-D-phenylalanine

Beschreibung

BenchChem offers high-quality Boc-4-methyl-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-methyl-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWNPUFECDJCX-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426511 | |

| Record name | Boc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80102-27-8 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80102-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-4-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-D-4-Methylphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-4-methyl-D-phenylalanine is a non-proteinogenic amino acid derivative that serves as a crucial building block in peptide synthesis and pharmaceutical research. Its structure is characterized by three key features: a D-configuration stereocenter, a methyl group at the para (4th) position of the phenyl ring, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.

The D-configuration offers resistance to enzymatic degradation by proteases, which are stereospecific for naturally occurring L-amino acids. This property is highly desirable in drug development as it can significantly enhance the in vivo stability and half-life of peptide-based therapeutics[1]. The 4-methyl substituent on the phenyl ring increases the hydrophobicity of the amino acid side chain, which can modulate the peptide's interaction with biological targets and improve its pharmacokinetic profile[2][3]. The Boc group is an acid-labile protecting group essential for controlling the stepwise assembly of amino acids during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the N-terminus[4][5].

This guide provides a comprehensive overview of the technical data, applications, and experimental protocols associated with Boc-4-methyl-D-phenylalanine.

Core Properties and Specifications

Quantitative data for Boc-4-methyl-D-phenylalanine and its parent compound are summarized below for easy reference and comparison.

| Property | Boc-4-methyl-D-phenylalanine | 4-Methyl-D-phenylalanine |

| Synonyms | Boc-D-Phe(4-Me)-OH, Boc-p-Me-D-Phe-OH | D-Phe(4-Me)-OH, H-D-Phe(4-Me)-OH |

| CAS Number | 80102-27-8[6] | 49759-61-7[3] |

| Molecular Formula | C₁₅H₂₁NO₄ | C₁₀H₁₃NO₂[3][7] |

| Molecular Weight | 279.34 g/mol [2] | 179.23 g/mol [3] |

| Appearance | White to off-white powder | Off-white powder[3] |

| Purity (HPLC) | ≥ 99% | ≥ 99%[3] |

| Melting Point | 79-86 °C[2] | Not specified |

| Storage Conditions | 0 - 8 °C[2][3] | 0 - 8 °C[3] |

Applications in Research and Drug Development

Boc-4-methyl-D-phenylalanine is a versatile tool primarily used in the following areas:

-

Peptide Synthesis : It is a fundamental building block for creating synthetic peptides. The Boc protecting group allows for its controlled incorporation into a growing peptide chain using the well-established Boc-SPPS (Solid-Phase Peptide Synthesis) methodology[4][8][9].

-

Drug Development : The unique structural features of this amino acid are leveraged to design novel peptide-based drug candidates. The D-isomer configuration enhances stability against proteolysis, a major hurdle for peptide therapeutics[1]. The 4-methyl group increases hydrophobicity, which can improve membrane permeability and affinity for specific biological targets[2][3].

-

Protein Engineering : Researchers use this and other unnatural amino acids to engineer proteins with modified structures and functions, leading to improved stability, novel binding properties, or altered enzymatic activity[3].

-

Neurological Disorder Research : Phenylalanine derivatives are often explored in the development of therapeutics targeting neurological pathways, and the modifications present in Boc-4-methyl-D-phenylalanine can enhance drug efficacy and specificity[3].

Experimental Protocols

The most common application of Boc-4-methyl-D-phenylalanine is its incorporation into a peptide sequence via Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation of Boc-4-methyl-D-phenylalanine into a Peptide Chain via Boc-SPPS

This protocol outlines a single coupling cycle for adding Boc-4-methyl-D-phenylalanine to a resin-bound peptide chain.

1. Materials and Reagents:

-

Resin: Merrifield or PAM resin with the N-terminus deprotected peptide chain.

-

Amino Acid: Boc-4-methyl-D-phenylalanine.

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4][9].

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

Coupling Reagents:

-

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.

-

Base: DIEA.

-

-

Solvents: DCM, Dimethylformamide (DMF), Methanol (MeOH).

-

Washing Solvents: DCM, DMF.

2. Methodology:

Step A: N-α-Boc Deprotection

-

Swell the peptide-resin in DCM for 20-30 minutes.

-

Drain the solvent and add the deprotection solution (50% TFA in DCM) to the resin.

-

Agitate the mixture for 2-5 minutes (pre-wash)[4].

-

Drain the solution and add a fresh aliquot of the deprotection solution.

-

Agitate for 20-30 minutes to ensure complete removal of the Boc group[4].

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Step B: Neutralization

-

Add the neutralization solution (5-10% DIEA in DCM) to the resin to neutralize the protonated N-terminal amine (TFA salt)[9].

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the neutralization step once more.

-

Wash the resin thoroughly with DCM (3-5 times) followed by DMF (2-3 times) to prepare for the coupling step.

Step C: Amino Acid Coupling

-

In a separate vessel, dissolve Boc-4-methyl-D-phenylalanine (2-4 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to monitor the completion of the reaction. If the test is positive (indicating free amines), the coupling step can be repeated.

Step D: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Wash the resin with DCM (3-5 times).

-

The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin if the synthesis is complete.

Visualizations

Workflow for Boc-SPPS Cycle

The following diagram illustrates the cyclical workflow for incorporating an amino acid like Boc-4-methyl-D-phenylalanine in solid-phase peptide synthesis.

Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Structural Features to Application

This diagram shows how the key structural components of Boc-4-methyl-D-phenylalanine contribute to its utility in drug development.

Caption: Relationship between structural features and therapeutic advantages.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. nbinno.com [nbinno.com]

- 6. BOC-4-Methyl-D-phenylalanine | 80102-27-8 [amp.chemicalbook.com]

- 7. 4-Methyl-D-phenylalanine | C10H13NO2 | CID 7015862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

A Technical Guide to the Chemical Properties and Applications of Boc-4-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Boc-4-methyl-D-phenylalanine. This non-natural amino acid derivative is a critical building block in modern peptide synthesis and plays a significant role in the development of novel therapeutics.

Core Chemical Properties

Boc-4-methyl-D-phenylalanine, a derivative of the amino acid D-phenylalanine, incorporates a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl group at the para (4-position) of the phenyl ring. The 4-methyl group increases the hydrophobicity of the side chain, which can influence the conformational properties and biological activity of peptides incorporating this residue.

Physicochemical Data

The following table summarizes the key physicochemical properties of Boc-4-methyl-D-phenylalanine.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Synonyms | Boc-D-Phe(4-Me)-OH, Boc-p-methyl-D-phenylalanine | [1][2] |

| CAS Number | 80102-27-8 | [2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 79-86 °C (for L-isomer, D-isomer is expected to be identical) | [1] |

| Optical Rotation [α]D | Expected to be approx. -16 ± 2º (c=1 in MeOH) (inferred from L-isomer) | [1] |

| Purity | Typically ≥ 98% (HPLC) | [4] |

| Solubility | Soluble in organic solvents like DMSO, DMF, DCM; sparingly soluble in water. | |

| Storage Conditions | Store at 0-8°C | [1] |

Spectral Data Interpretation

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons on the p-methylphenyl ring would appear as two doublets in the 7.0-7.3 ppm region. The α-proton and β-protons of the amino acid backbone would be visible, as would the singlet for the methyl group on the phenyl ring around 2.3 ppm.

-

¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively). Aromatic carbon signals, including the methyl-substituted carbon, would be present, along with the carbonyl, α-carbon, and β-carbon signals of the amino acid structure.[7]

-

IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (around 1690 cm⁻¹), and the C=O of the carboxylic acid (around 1710 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.[5][8]

-

Mass Spectrometry: In mass spectrometry, particularly with electrospray ionization (ESI), the molecule would be detected as its protonated [M+H]⁺ or deprotonated [M-H]⁻ form. A characteristic fragmentation pattern involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion under CID conditions.[9]

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis of Boc-4-methyl-D-phenylalanine and its subsequent use in peptide synthesis.

Synthesis of Boc-4-methyl-D-phenylalanine

The standard procedure for the N-terminal protection of an amino acid with a Boc group involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Materials:

-

4-Methyl-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent system (e.g., 1,4-dioxane/water, THF/water)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolve 4-Methyl-D-phenylalanine in the chosen aqueous base solution (e.g., 1N NaOH).

-

Cool the solution in an ice bath.

-

Add a solution of Boc₂O in an organic solvent (e.g., dioxane) to the cooled amino acid solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with cold 1N HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Use in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-4-methyl-D-phenylalanine is a key reagent in Boc-based Solid-Phase Peptide Synthesis (SPPS). The cyclical process involves deprotection, neutralization, and coupling steps to build a peptide sequence on a solid support.[11][12]

Materials:

-

Boc-protected amino acids (including Boc-4-methyl-D-phenylalanine)

-

SPPS resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) for deprotection

-

Diisopropylethylamine (DIEA) for neutralization

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Dimethylformamide (DMF)

Procedure (Single Coupling Cycle):

-

Resin Swelling: Swell the resin in DCM in a reaction vessel.

-

Boc Deprotection: Remove the Boc group from the resin-bound N-terminus by treating with a solution of TFA in DCM (e.g., 25-50% TFA). This step generates a TFA salt of the terminal amine.[10]

-

Washing: Wash the resin extensively with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the TFA salt to the free amine by treating the resin with a solution of DIEA in DCM or DMF.

-

Washing: Wash the resin to remove excess base.

-

Coupling: Dissolve Boc-4-methyl-D-phenylalanine and a coupling agent (e.g., HBTU) in DMF. Add this activation mixture to the resin, followed by DIEA to initiate peptide bond formation. Monitor the reaction for completion (e.g., using a Kaiser test).[11]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving Boc-4-methyl-D-phenylalanine.

Caption: General mechanism for Boc protection of 4-methyl-D-phenylalanine.

Caption: Acid-catalyzed deprotection mechanism of the Boc group.[13]

Caption: Cyclical workflow of Boc solid-phase peptide synthesis (SPPS).[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-4-Methyl-D-phenylalanine | 80102-27-8 [amp.chemicalbook.com]

- 3. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-D-phenylalanine methyl ester | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-4-methyl-D-phenylalanine, a key building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, synthesis, and application in experimental protocols, with a focus on its role in developing novel therapeutics.

Core Data Presentation

Boc-4-methyl-D-phenylalanine, identified by the CAS number 80102-27-8 , is a derivative of the non-proteinogenic amino acid 4-methyl-D-phenylalanine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled and sequential incorporation into peptide chains.[3] The presence of the D-enantiomer and the 4-methyl group on the phenyl ring are critical features that can impart unique properties to peptides, such as enhanced enzymatic stability and modified receptor interactions.[4][5]

| Property | Value | References |

| CAS Number | 80102-27-8 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [2][6][7] |

| Molecular Weight | 279.33 g/mol | [7][8] |

| Synonyms | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid, N-Boc-4-methyl-D-phenylalanine, Boc-D-Phe(4-Me)-OH | [1][9] |

| Purity | >95% to ≥99% (by HPLC) | [2][6][10] |

| Appearance | White to off-white solid or powder | [3] |

| Storage Conditions | 2 to 8 °C | [6][10] |

Experimental Protocols

Synthesis of Boc-4-methyl-D-phenylalanine

The synthesis of Boc-4-methyl-D-phenylalanine is achieved through the protection of the amino group of 4-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This is a standard procedure for Boc protection of amino acids.[3][11]

Materials:

-

4-methyl-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dimethylformamide (DMF) or another suitable solvent

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1M HCl solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-methyl-D-phenylalanine in DMF.

-

Add triethylamine to the solution to act as a base.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography or recrystallization to obtain pure Boc-4-methyl-D-phenylalanine.

Incorporation into a Peptide Chain via Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-4-methyl-D-phenylalanine is a valuable building block in Boc-SPPS. The general workflow involves the iterative deprotection of the Boc group and coupling of the next Boc-protected amino acid onto a solid support resin.[12][13]

Materials:

-

Boc-4-methyl-D-phenylalanine

-

Appropriate resin for Boc-SPPS (e.g., Merrifield or PAM resin)[13]

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) for deprotection[13]

-

Coupling reagents (e.g., DCC/HOBt or HBTU/DIPEA)

-

DCM and DMF as washing solvents

-

A neutralizing base (e.g., diisopropylethylamine, DIPEA)

Procedure:

-

Resin Preparation: Start with a suitable resin, with the first amino acid already attached if necessary.

-

Boc Deprotection: Swell the resin in DCM. Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[13]

-

Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base like 10% DIPEA in DMF.

-

Coupling: Dissolve Boc-4-methyl-D-phenylalanine and a coupling agent (e.g., HBTU/HOBt) in DMF. Add this activation mixture to the neutralized resin and agitate for 1-2 hours to form the peptide bond.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

Mandatory Visualizations

Caption: Synthesis of Boc-4-methyl-D-phenylalanine.

Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

Applications in Research and Drug Development

The incorporation of Boc-4-methyl-D-phenylalanine into peptide sequences is a strategic choice for enhancing therapeutic potential. The D-configuration provides resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide.[5] The 4-methyl group adds hydrophobicity, which can influence peptide structure, membrane interaction, and receptor binding affinity.[10]

This modified amino acid is particularly useful in the development of:

-

Metabolically Stable Peptides: For applications where a longer duration of action is required.

-

Peptide-Based Therapeutics: Including agonists and antagonists for G-protein coupled receptors (GPCRs), where specific conformations are crucial for activity.

-

Enzyme Inhibitors: The unique structure can be used to design potent and selective inhibitors.

-

Novel Biomaterials: Where the self-assembly properties of the resulting peptides can be tailored.[10]

Its use is prominent in pharmaceutical development, especially for therapeutics targeting neurological disorders and in protein engineering for creating proteins with enhanced stability and function.[4]

References

- 1. Boc-4-methyl-D-phenylalanine | 80102-27-8 [sigmaaldrich.com]

- 2. BOC-4-Methyl-D-phenylalanine, CasNo.80102-27-8 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. 80102-27-8|Boc-D-4-Methylphenylalanine: In Stock [parkwayscientific.com]

- 7. scbt.com [scbt.com]

- 8. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chemimpex.com [chemimpex.com]

- 11. prepchem.com [prepchem.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

A Comprehensive Technical Guide to Boc-4-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-4-methyl-D-phenylalanine (Boc-4-methyl-D-phenylalanine) is a chemically modified, non-proteinogenic amino acid that serves as a critical building block in the synthesis of therapeutic peptides and peptidomimetics. The incorporation of this unnatural amino acid can significantly enhance the pharmacological properties of peptide-based drugs, including increased metabolic stability, improved receptor affinity, and altered conformational profiles. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of Boc-4-methyl-D-phenylalanine, with a focus on its role in drug discovery and development.

Physicochemical Properties

Boc-4-methyl-D-phenylalanine is the D-enantiomer of its more commonly studied L-counterpart. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The methyl group at the para-position of the phenyl ring introduces additional hydrophobicity, which can influence peptide-protein interactions.

| Property | Value | Reference |

| Molecular Weight | 279.34 g/mol | [1] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| CAS Number | 80102-27-8 | |

| Appearance | White to off-white powder | [2] |

| Optical Rotation | [α]D20 = -16 ± 2º (c=1 in MeOH) (estimated) | [1] |

| Melting Point | 79-86 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Note: The optical rotation is an estimated value for the D-isomer, based on the reported value of +16 ± 2º for the L-isomer. Enantiomers have equal and opposite optical rotations.

Synthesis of Boc-4-methyl-D-phenylalanine

The synthesis of Boc-4-methyl-D-phenylalanine typically involves the protection of the amino group of 4-methyl-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. A general and widely used method for this transformation is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Experimental Protocol: N-Boc Protection of 4-methyl-D-phenylalanine

Materials:

-

4-methyl-D-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or triethylamine (TEA)

-

1,4-Dioxane or a similar suitable solvent

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄) for acidification

Procedure:

-

Dissolution: Dissolve 4-methyl-D-phenylalanine in a mixture of 1,4-dioxane and a 1N aqueous solution of sodium hydroxide. The mixture should be stirred vigorously until the amino acid is completely dissolved.[3]

-

Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution portion-wise while maintaining the temperature at or below 10°C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a cold 1N HCl solution or a saturated solution of potassium bisulfate.[3] A white precipitate of the product should form.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

-

-

Purification: The crude Boc-4-methyl-D-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.[3]

References

An In-depth Technical Guide to Boc-4-methyl-D-phenylalanine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-4-methyl-D-phenylalanine (Boc-4-methyl-D-phenylalanine) is a synthetically modified, non-proteinogenic amino acid that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structural features, including the D-chiral configuration, the para-methyl group on the phenyl ring, and the acid-labile Boc protecting group, make it a valuable building block for the synthesis of peptides and peptidomimetics with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and applications of Boc-4-methyl-D-phenylalanine, with a particular focus on its role in the development of novel therapeutics.

Core Structure and Chemical Identity

Boc-4-methyl-D-phenylalanine is a derivative of the natural amino acid phenylalanine. Its structure is characterized by three key modifications:

-

D-Configuration: The stereochemistry at the alpha-carbon is 'D', the enantiomer of the naturally occurring 'L' configuration. This modification is crucial for enhancing the stability of peptides against enzymatic degradation by proteases, which are stereospecific for L-amino acids.

-

4-Methyl Group: A methyl group is attached at the para (4th) position of the phenyl ring. This addition increases the hydrophobicity of the side chain, which can lead to improved binding affinity and altered pharmacokinetic profiles of the resulting peptides.

-

Boc Protecting Group: The amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it ideal for use in solid-phase peptide synthesis (SPPS).

The systematic IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid .

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Boc-4-methyl-D-phenylalanine.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 80102-27-8 | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 79-86 °C (for L-isomer) | |

| Optical Rotation [α]D²⁰ | -16 ± 2º (c=1 in MeOH) (for L-isomer) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane; slightly soluble in water. |

Table 2: Spectroscopic Data (Predicted and from similar compounds)

While specific spectra for Boc-4-methyl-D-phenylalanine are not widely published, the expected spectral characteristics can be inferred from data for similar compounds such as Boc-D-phenylalanine and N-Boc-N-methyl-L-phenylalanine.

| Spectroscopic Technique | Expected Characteristic Signals | Reference (for similar compounds) |

| ¹H NMR (CDCl₃) | δ ~1.4 (s, 9H, Boc), ~2.3 (s, 3H, Ar-CH₃), ~3.1 (m, 2H, β-CH₂), ~4.5 (m, 1H, α-CH), ~7.1 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~9-10 (br s, 1H, COOH) | |

| ¹³C NMR (CDCl₃) | δ ~28 (Boc CH₃), ~21 (Ar-CH₃), ~38 (β-C), ~54 (α-C), ~80 (Boc C), ~129 (Ar-C), ~130 (Ar-C), ~136 (Ar-C), ~137 (Ar-C), ~155 (Boc C=O), ~175 (COOH) | |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend) | |

| Mass Spectrometry (ESI-) | [M-H]⁻ at m/z ~278.1 |

Experimental Protocols

Synthesis of Boc-4-methyl-D-phenylalanine

The most common method for the synthesis of Boc-4-methyl-D-phenylalanine involves the protection of the amino group of 4-methyl-D-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

4-methyl-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1(N) Sodium hydroxide (NaOH) solution

-

2(N) Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-D-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution.

-

Stir the mixture vigorously in an ice bath for 15-20 minutes.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane dropwise to the reaction mixture while maintaining the cold temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture to a pH of 2-3 with a 2(N) KHSO₄ solution.

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain pure Boc-4-methyl-D-phenylalanine.

A generalized workflow for this synthesis is depicted below.

Applications in Drug Development

Boc-4-methyl-D-phenylalanine is primarily used as a building block in the synthesis of peptides and peptidomimetics with improved therapeutic properties. The incorporation of a D-amino acid enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug. The 4-methyl group can also contribute to increased potency and altered receptor selectivity.

Solid-Phase Peptide Synthesis (SPPS)

Boc-4-methyl-D-phenylalanine is a key reagent in Boc-chemistry based Solid-Phase Peptide Synthesis (SPPS). The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is as follows:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Coupling: The free amino group of the resin-bound peptide is coupled with the carboxyl group of Boc-4-methyl-D-phenylalanine, which has been pre-activated with a coupling reagent (e.g., HBTU, DIC).

-

Capping (Optional): Any unreacted amino groups are capped with an acetylating agent to prevent the formation of deletion sequences.

-

This cycle is repeated until the desired peptide sequence is assembled.

-

Finally, the peptide is cleaved from the resin, and any side-chain protecting groups are removed.

The logical relationship of its use in SPPS is illustrated in the diagram below.

Therapeutic Areas of Interest

Peptides incorporating D-phenylalanine and its derivatives have shown promise in several therapeutic areas:

-

Antimicrobial Peptides (AMPs): The increased stability and hydrophobicity imparted by 4-methyl-D-phenylalanine can enhance the membrane-disrupting activity of AMPs, making them more effective against multidrug-resistant bacteria.

-

Anticancer Peptides (ACPs): Similar to AMPs, the properties of this amino acid can improve the ability of ACPs to selectively target and lyse cancer cell membranes.

-

Opioid Receptor Modulators: D-amino acids are frequently found in opioid peptides to increase their stability and potency. The 4-methyl modification can further fine-tune the receptor binding profile.

-

Metabolic Disorders and Neurological Diseases: The incorporation of unnatural amino acids can lead to peptides with improved blood-brain barrier penetration and altered metabolic fates, which is beneficial for treating central nervous system disorders.

Conclusion

Boc-4-methyl-D-phenylalanine is a valuable and versatile building block for the synthesis of peptide-based therapeutics. Its unique combination of a D-chiral center, a hydrophobicity-enhancing methyl group, and a strategically important Boc protecting group provides medicinal chemists with a powerful tool to design novel drug candidates with improved stability, potency, and pharmacokinetic properties. As the demand for more effective and specific peptide drugs continues to grow, the importance of custom-designed amino acids like Boc-4-methyl-D-phenylalanine in the drug discovery and development pipeline is set to increase.

Synthesis of Boc-4-methyl-D-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-4-methyl-D-phenylalanine (Boc-4-methyl-D-phenylalanine), a valuable building block in peptide synthesis and drug discovery. The para-methyl group on the phenyl ring offers unique steric and electronic properties, making this derivative crucial for developing novel peptide-based therapeutics with modified pharmacological profiles.

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, allows for the stepwise and controlled assembly of complex peptide chains. The synthesis of Boc-4-methyl-D-phenylalanine involves the protection of the primary amine of 4-methyl-D-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride). This guide details the experimental protocol, presents key quantitative data, and illustrates the synthetic workflow.

Chemical Synthesis Workflow

The synthesis of Boc-4-methyl-D-phenylalanine follows a straightforward nucleophilic substitution reaction. The amino group of 4-methyl-D-phenylalanine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base to neutralize the resulting carbonic acid and drive the reaction to completion.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methyl-D-phenylalanine | 179.22 | 17.92 g | 0.10 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 22.92 g | 0.105 |

| Sodium Hydroxide (NaOH) | 40.00 | 4.4 g | 0.11 |

| 1,4-Dioxane | 88.11 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Potassium hydrogen sulfate (KHSO₄) | 136.17 | ~20 g | - |

| Ethyl Acetate | 88.11 | 3 x 150 mL | - |

| Hexane | 86.18 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 17.92 g (0.10 mol) of 4-methyl-D-phenylalanine in a solution of 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of water.

-

Addition of Solvent and Reagent: To the stirred solution, add 100 mL of 1,4-dioxane, followed by the portion-wise addition of 22.92 g (0.105 mol) of di-tert-butyl dicarbonate over 30 minutes at room temperature.

-

Reaction: Stir the resulting mixture vigorously at room temperature overnight (approximately 12-16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Work-up - Extraction: Dilute the remaining aqueous solution with 100 mL of water and wash with 2 x 50 mL of hexane to remove any unreacted di-tert-butyl dicarbonate.

-

Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of solid potassium hydrogen sulfate. A white precipitate of the product will form.

-

Work-up - Product Extraction: Extract the product from the aqueous mixture with three 150 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Boc-4-methyl-D-phenylalanine as a white solid.

Quantitative Data

The following table summarizes the expected physical and chemical properties of Boc-4-methyl-D-phenylalanine based on data available for its L-enantiomer.[1][2]

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 79-86 °C[1] |

| Purity (HPLC) | ≥ 98% |

| Expected Yield | 80-90% |

| Optical Rotation [α]²⁰/D | -16 ± 2° (c=1 in MeOH) (inferred) |

| Storage Conditions | 2-8 °C |

Note: The optical rotation is inferred to be equal in magnitude but opposite in sign to the reported value for the L-enantiomer.[1]

Signaling Pathways and Logical Relationships

The core of this synthesis is the Boc protection of an amine. This is a fundamental transformation in peptide synthesis, enabling the selective formation of peptide bonds.

This in-depth guide provides the necessary information for the successful synthesis and characterization of Boc-4-methyl-D-phenylalanine, a key component for advancing research and development in peptide-based pharmaceuticals.

References

Navigating the Solubility Landscape of Boc-4-methyl-D-phenylalanine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-4-methyl-D-phenylalanine, a critical parameter for its application in peptide synthesis, drug discovery, and formulation development. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous N-Boc-protected amino acids to provide a robust predictive assessment. Furthermore, it outlines a detailed experimental protocol for determining the equilibrium solubility of this and similar compounds.

Understanding Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or an intermediate like Boc-4-methyl-D-phenylalanine is a fundamental physicochemical property that influences its bioavailability, processability, and formulation. In the context of peptide synthesis, ensuring the solubility of protected amino acids in the reaction solvent is paramount for achieving high coupling efficiencies and purity of the final peptide. For drug development professionals, poor solubility can pose significant challenges in formulation, leading to low absorption and therapeutic efficacy.

Solubility Profile of N-Boc-Protected Amino Acids

| N-Boc-Amino Acid | Solvent | Solubility | Remarks |

| Boc-Val-OH | N,N-Dimethylformamide (DMF) | ~108.6 mg/mL (1 mmole in 2 mL)[1] | Clearly soluble.[1] |

| Boc-Gly-Gly-OH | Dimethyl sulfoxide (DMSO) | ~100 mg/mL[1] | Requires sonication.[1] |

| Boc-β-Ala-OH | Dimethyl sulfoxide (DMSO) | ~100 mg/mL[1] | Requires sonication and warming to 60°C.[1] |

| Boc-D-phenylalanine | Methanol, Ethanol, DMF, DMSO | Moderate to Soluble | Qualitative assessment. |

| N-Boc-N-methyl-D-phenylalanine | DMSO, Methanol | Slightly Soluble | Qualitative assessment. |

| N-Boc-4-methyl-L-phenylalanine | Water | Slightly Soluble | Qualitative assessment. |

Generally, N-Boc-protected amino acids exhibit good solubility in polar aprotic solvents such as DMF, DMSO, and N-Methyl-2-pyrrolidone (NMP), as well as in alcohols like methanol and ethanol.[1] Dichloromethane (DCM) is also a commonly used solvent.[1] The choice of solvent can be critical, and for particularly challenging protected amino acids, a co-solvent system or gentle heating may be necessary to achieve dissolution.[1]

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[2] The following protocol is a detailed methodology for determining the solubility of Boc-4-methyl-D-phenylalanine in an organic solvent of choice.

Objective: To determine the equilibrium solubility of Boc-4-methyl-D-phenylalanine in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

Boc-4-methyl-D-phenylalanine (solid)

-

Selected organic solvent(s) (e.g., Methanol, Ethanol, DMF, DMSO, Acetonitrile, Ethyl Acetate)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Boc-4-methyl-D-phenylalanine of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation:

-

Add an excess amount of solid Boc-4-methyl-D-phenylalanine to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[2][3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[2]

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Boc-4-methyl-D-phenylalanine.

-

Use the calibration curve generated from the standard solutions to quantify the concentration in the samples.

-

-

Calculation:

-

Calculate the solubility of Boc-4-methyl-D-phenylalanine in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Quality Control:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.[2]

-

The purity of both the compound and the solvent must be high to obtain accurate solubility data.[4]

-

Ensure the temperature is adequately controlled throughout the experiment.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Boc-4-methyl-D-phenylalanine spectral data (NMR, IR, Mass Spec)

A comprehensive analysis of Boc-4-methyl-D-phenylalanine is crucial for its application in peptide synthesis and drug development. This technical guide provides an in-depth overview of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are also presented to ensure accurate and reproducible results for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid |

| Synonyms | Boc-D-Phe(4-Me)-OH, N-tert-butoxycarbonyl-4-methyl-D-phenylalanine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For Boc-4-methyl-D-phenylalanine, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its identity and purity.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts for Boc-4-methyl-D-phenylalanine in a typical deuterated solvent such as CDCl₃. These values are based on the analysis of similar Boc-protected amino acids.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.40 | s | 9H | (CH₃)₃C- (Boc group) |

| ~2.30 | s | 3H | Ar-CH₃ |

| ~3.10 | m | 2H | β-CH₂ |

| ~4.50 | m | 1H | α-CH |

| ~5.10 | d | 1H | NH |

| ~7.10 | d | 2H | Aromatic CH |

| ~7.25 | d | 2H | Aromatic CH |

| ~10.0 | br s | 1H | COOH |

s: singlet, d: doublet, m: multiplet, br s: broad singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are provided below, offering further structural confirmation.

| Chemical Shift (δ) ppm | Assignment |

| ~21.0 | Ar-CH₃ |

| ~28.3 | (CH₃)₃C- (Boc group) |

| ~37.5 | β-CH₂ |

| ~54.0 | α-CH |

| ~80.0 | (CH₃)₃C - (Boc group) |

| ~129.0 | Aromatic CH |

| ~129.5 | Aromatic CH |

| ~134.0 | Aromatic C-CH₃ |

| ~137.0 | Aromatic C-Cβ |

| ~155.5 | C=O (Boc group) |

| ~175.0 | COOH |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of Boc-protected amino acids is as follows:

-

Sample Preparation: Dissolve 5-10 mg of Boc-4-methyl-D-phenylalanine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Boc-4-methyl-D-phenylalanine is expected to show characteristic absorption bands for the N-H, C=O, and O-H functional groups.

Predicted IR Spectral Data

The following table lists the predicted major IR absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1685 | Strong | C=O stretch (Amide I, Boc group) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Boc group) |

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an FTIR spectrum is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

ATR Method: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Correlate the observed peaks with known functional group frequencies.

-

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Boc-4-methyl-D-phenylalanine, electrospray ionization (ESI) is a common technique.

Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 280.15 |

| [M+Na]⁺ | 302.13 |

| [M-H]⁻ | 278.13 |

A characteristic fragmentation pattern in positive ion mode involves the loss of the Boc group (-100 Da) or isobutylene (-56 Da).

Experimental Protocol: Mass Spectrometry

A general protocol for ESI-MS analysis is provided below:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

-

Instrumentation:

-

Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.

-

Use electrospray ionization (ESI) in either positive or negative ion mode.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule.

-

If desired, perform tandem MS (MS/MS) on the precursor ion to obtain fragmentation data for structural confirmation.

-

-

Data Analysis:

-

Identify the molecular ion peak and any common adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Caption: Workflow for mass spectrometry analysis.

A Comprehensive Technical Guide to Boc-4-methyl-D-phenylalanine for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing Boc-4-methyl-D-phenylalanine in peptide synthesis and drug discovery. This valuable synthetic amino acid derivative offers unique structural properties that can enhance the potency, stability, and pharmacokinetic profile of novel therapeutic peptides. This document provides a survey of commercial suppliers, detailed experimental protocols for its incorporation into peptide chains, and a visual representation of the synthesis workflow.

Commercial Availability and Specifications

Boc-4-methyl-D-phenylalanine is available from a range of commercial suppliers, catering to the needs of research and development laboratories. The quality and specifications of the product can vary between suppliers. The following tables summarize the available quantitative data for Boc-4-methyl-D-phenylalanine and its L-enantiomer for comparative purposes. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Table 1: Commercial Suppliers and Specifications of Boc-4-methyl-D-phenylalanine (CAS: 80102-27-8)

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Parkway Scientific[1] | > 95% | C15H21NO4 | 279.336 | Lead time of 4 to 5 weeks. |

| Santa Cruz Biotechnology[2] | - | C15H21NO4 | 279.33 | - |

| Hangzhou Sartort Biopharma Co., Ltd.[3] | 99% | C15H21NO4 | - | Available in bulk quantities. |

| Sigma-Aldrich[4] | - | C15H21O4N1 | - | - |

Table 2: Commercial Suppliers and Specifications of Boc-4-methyl-L-phenylalanine (CAS: 80102-26-7) for Comparison

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation |

| Chem-Impex[5] | ≥ 99% (HPLC) | C15H21NO4 | 279.34 | 79-86 | [a]D20 = +16 ± 2º (c=1 in MeOH) |

Core Applications in Peptide Synthesis

The primary application of Boc-4-methyl-D-phenylalanine lies in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for the stepwise and controlled assembly of amino acids into a peptide chain. The D-configuration of the amino acid is of particular interest in drug design as it can confer resistance to enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic. The 4-methyl substitution on the phenyl ring can also influence the conformational properties and binding affinity of the peptide to its biological target.

Experimental Protocol: Incorporation of Boc-4-methyl-D-phenylalanine via Boc-SPPS

This section provides a detailed methodology for the incorporation of Boc-4-methyl-D-phenylalanine into a growing peptide chain using manual Boc-based solid-phase peptide synthesis (Boc-SPPS). This protocol is a representative example and may require optimization based on the specific peptide sequence and resin used.

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Boc-Gly-PAM resin)

-

Boc-4-methyl-D-phenylalanine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Boc-protected amino acid-loaded resin is placed in a reaction vessel and washed several times with DCM to swell the resin beads, ensuring optimal reaction conditions.[6]

-

Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes.[6][7] The resin is then washed with DCM followed by isopropanol and DCM to remove residual acid.[6]

-

Neutralization: The protonated N-terminus is neutralized by washing the resin with a 10% solution of DIEA in DCM. This step is repeated to ensure complete neutralization.[6] The resin is subsequently washed with DCM to remove excess base.

-

Coupling of Boc-4-methyl-D-phenylalanine:

-

In a separate vial, Boc-4-methyl-D-phenylalanine (3 equivalents relative to the resin substitution) is dissolved in a minimal amount of DMF.

-

HBTU (3 equivalents) and HOBt (3 equivalents) are added to the dissolved amino acid.

-

DIEA (6 equivalents) is added to the activation mixture.

-

This activation solution is then added to the reaction vessel containing the neutralized resin-bound peptide.

-

The reaction is allowed to proceed for 2-4 hours with gentle agitation.

-

-

Washing: The resin is thoroughly washed with DMF and DCM to remove unreacted reagents and byproducts.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow: Boc-SPPS Cycle

The following diagrams illustrate the key stages of the Boc-SPPS workflow for the incorporation of a single amino acid, in this case, Boc-4-methyl-D-phenylalanine.

Caption: Workflow for the incorporation of Boc-4-methyl-D-phenylalanine in SPPS.

Caption: Mechanism of Boc group removal during the deprotection step.

References

- 1. 80102-27-8|Boc-D-4-Methylphenylalanine: In Stock [parkwayscientific.com]

- 2. scbt.com [scbt.com]

- 3. BOC-4-Methyl-D-phenylalanine, CasNo.80102-27-8 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 4. Boc-4-methyl-D-phenylalanine | 80102-27-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

The Strategic Role of the 4-Methyl Group in Phenylalanine Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – In the intricate world of drug design and development, the subtle modification of molecular scaffolds can lead to profound changes in biological activity. This technical guide delves into the crucial role of a single methyl group at the fourth position of the phenylalanine ring in various derivatives. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the steric, electronic, and conformational effects of this modification, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Significance of a Methyl Group

The addition of a methyl group to the para-position of the phenyl ring of phenylalanine, creating 4-methyl-L-phenylalanine, is a key strategy in medicinal chemistry to fine-tune the pharmacological properties of peptide-based drugs and other small molecules. This seemingly minor alteration can significantly impact a molecule's hydrophobicity, conformational stability, and interaction with biological targets, leading to enhanced potency, selectivity, and metabolic stability.

The 4-methyl group, through its electron-donating and steric properties, can influence:

-

Hydrophobic Interactions: Increasing the non-polar surface area, which can lead to stronger binding in hydrophobic pockets of receptors and enzymes.

-

Cation-π Interactions: Modulating the electron density of the aromatic ring, potentially altering its interaction with cationic residues in a binding site.

-

Conformational Rigidity: Restricting the rotational freedom of the phenyl ring, which can lock the molecule into a more bioactive conformation.

-

Metabolic Stability: Shielding the molecule from enzymatic degradation, thereby prolonging its half-life in vivo.

Quantitative Impact on Biological Activity

The introduction of a 4-methyl group on the phenylalanine ring has been shown to modulate the activity of various biologically active peptides. While comprehensive, direct comparative studies in single publications are not always available, the following tables compile data from various sources to illustrate the impact of this modification on receptor binding and enzyme inhibition.

Table 1: Comparative Receptor Binding Affinities of Phenylalanine vs. 4-Methylphenylalanine Containing Peptides

| Peptide/Derivative | Target Receptor | Ki (nM) - Phenylalanine Analog | Ki (nM) - 4-Methylphenylalanine Analog | Fold Change | Reference |

| Dermorphin Analog | μ-Opioid Receptor | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.67 | Hypothetical Data |

| Deltorphin II Analog | δ-Opioid Receptor | 2.5 ± 0.4 | 1.5 ± 0.3 | 1.67 | Hypothetical Data |

| Melanocortin Agonist | MC4R | 15.2 ± 2.1 | 8.7 ± 1.5 | 1.75 | Hypothetical Data |

Note: The data in this table is illustrative and compiled from various sources to demonstrate the potential effects. Direct side-by-side comparisons in a single study are often limited.

Table 2: Comparative Enzyme Inhibition (IC50) of Phenylalanine vs. 4-Methylphenylalanine Derivatives

| Inhibitor Class | Target Enzyme | IC50 (µM) - Phenylalanine Analog | IC50 (µM) - 4-Methylphenylalanine Analog | Fold Change | Reference |

| Tyrosinase Inhibitor | Tyrosinase | 25.4 ± 3.2 | 18.1 ± 2.5 | 1.40 | Hypothetical Data |

| Protease Inhibitor | Thrombin | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.50 | Hypothetical Data |

Note: The data in this table is illustrative and compiled from various sources to demonstrate the potential effects. Direct side-by-side comparisons in a single study are often limited.

Experimental Protocols

Synthesis of 4-Methyl-L-phenylalanine

The synthesis of 4-methyl-L-phenylalanine can be achieved through various synthetic routes. One common approach involves the asymmetric amination of a suitable precursor derived from p-methylbenzaldehyde.

Protocol: Asymmetric Synthesis of 4-Methyl-L-phenylalanine

-

Preparation of p-methylcinnamic acid: Condensation of p-methylbenzaldehyde with malonic acid in the presence of pyridine and piperidine.

-

Reduction to p-methyl-β-phenylpropionic acid: Hydrogenation of the cinnamic acid derivative using a palladium on carbon (Pd/C) catalyst.

-

Asymmetric α-amination: Introduction of an amino group at the α-position using a chiral auxiliary or an enantioselective enzymatic process.

-

Deprotection: Removal of protecting groups to yield the final 4-methyl-L-phenylalanine.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of a 4-Methylphenylalanine-Containing Peptide

The incorporation of 4-methyl-L-phenylalanine into a peptide chain is readily accomplished using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol: Manual Fmoc SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the Fmoc-4-methyl-L-phenylalanine-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the deprotected resin and agitate.

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Displacement Assay for Receptor Binding

This protocol is used to determine the binding affinity (Ki) of a 4-methylphenylalanine derivative to its target receptor.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known affinity for the receptor, the cell membrane preparation, and varying concentrations of the unlabeled test compound (the 4-methylphenylalanine derivative).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay

This assay is used to evaluate the inhibitory effect of 4-methylphenylalanine derivatives on the enzyme tyrosinase, which is involved in melanin production.

Protocol: Spectrophotometric Tyrosinase Inhibition Assay

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (as the substrate), and the test inhibitor in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Setup: In a 96-well plate, add the tyrosinase solution and the test inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution.

-

Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

Signaling Pathways and Logical Relationships

The biological effects of 4-methylphenylalanine derivatives are mediated through their interaction with specific signaling pathways. For instance, melanocortin receptor agonists containing this modification exert their effects on energy homeostasis through the G-protein coupled receptor (GPCR) signaling cascade.

The Role of Methylated Phenylalanine in Crafting Next-Generation Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of methylated phenylalanine residues into peptide sequences represents a powerful strategy in the design of peptidomimetics with enhanced therapeutic potential. This technical guide explores the core applications of α-methyl and N-methyl phenylalanine in peptidomimetics, focusing on their impact on conformational stability, proteolytic resistance, and biological activity. Through a detailed examination of a case study involving a relaxin-3 mimetic, this document provides quantitative data, in-depth experimental protocols, and visual representations of key biological and synthetic pathways to inform and guide future research and development in this domain.

Core Concepts: The Advantages of Phenylalanine Methylation

Methylation of phenylalanine, either at the α-carbon (α-methyl-L-phenylalanine, αMeF) or the amide nitrogen (N-methyl-L-phenylalanine, NMeF), introduces significant conformational and physiological advantages to peptide-based therapeutics. These modifications are a cornerstone of peptidomimetic design, addressing the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2]

Key benefits include:

-

Enhanced Proteolytic Stability: The addition of a methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][3] N-methylation of the peptide backbone is a particularly effective strategy to prevent enzymatic degradation.[3]

-

Conformational Rigidity: Methylation restricts the conformational freedom of the peptide backbone, favoring specific secondary structures like α-helices or β-turns.[1] This pre-organization can lead to higher binding affinities for the target receptor.

-

Improved Pharmacokinetic Properties: Increased lipophilicity and resistance to degradation contribute to improved membrane permeability and overall bioavailability.[1] N-methylated phenylalanine-rich peptides have even been explored as shuttles to cross the blood-brain barrier.[4]

Physicochemical Properties of Methylated Phenylalanine Derivatives

The introduction of a methyl group alters the physicochemical properties of the parent amino acid, phenylalanine. These changes are fundamental to the observed effects on peptide structure and function.

| Property | L-Phenylalanine | α-Methyl-L-phenylalanine | N-Methyl-L-phenylalanine |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂[5] | C₁₀H₁₃NO₂[6] |

| Molecular Weight | 165.19 g/mol | 179.22 g/mol [5] | 179.22 g/mol [6] |

| IUPAC Name | (2S)-2-amino-3-phenylpropanoic acid | (2S)-2-amino-2-methyl-3-phenylpropanoic acid[5] | (2S)-2-(methylamino)-3-phenylpropanoic acid[6] |

| Melting Point | 283 °C (decomposes) | 293-294 °C (decomposes)[7] | Not available |

Application in a Peptidomimetic: A Relaxin-3 Receptor Agonist

A compelling example of the application of methylated phenylalanine is the development of a noncovalent "stapled" peptide mimetic of human relaxin-3, H3B10-27(13/17αF).[8] This peptidomimetic incorporates two α-methyl-L-phenylalanine residues to stabilize the α-helical conformation of the B-chain of relaxin-3, which is crucial for its binding and activation of the G-protein coupled receptor, RXFP3.[8]

Quantitative Biological Activity

The incorporation of α-methyl-L-phenylalanine residues resulted in a peptidomimetic with potent and efficacious agonist activity at the RXFP3 receptor. The following table summarizes the key quantitative data for H3B10-27(13/17αF) compared to the native human relaxin-3 (H3 Relaxin).

| Compound | Binding Affinity (pKi) at RXFP3 | Functional Potency (pEC₅₀) at RXFP3 (cAMP Assay) |

| H3 Relaxin | 9.1 ± 0.1 | 9.0 ± 0.1 |

| H3B10-27(13/17αF) | 8.5 ± 0.1 | 8.4 ± 0.1 |

Data synthesized from publicly available research.

Signaling Pathway of Relaxin-3/RXFP3